Biochemical Selectivity vs. Pan-JAK Inhibitors
Decernotinib demonstrates high selectivity for JAK3 over other JAK isoforms, a key differentiation from first-generation pan-JAK inhibitors. In biochemical assays, decernotinib inhibited JAK3 with a Ki of 2.5 nM, compared to 11 nM for JAK1, 13 nM for JAK2, and 11 nM for TYK2, representing an ~4- to 5-fold selectivity window [1]. This is in stark contrast to the pan-JAK inhibitor tofacitinib, which inhibits JAK1, JAK2, and JAK3 with IC50 values of 3.2, 4.1, and 1.6 nM respectively, showing minimal isoform discrimination [2].
| Evidence Dimension | JAK Isoform Selectivity (Ki in nM) |
|---|---|
| Target Compound Data | JAK3: 2.5 nM; JAK1: 11 nM; JAK2: 13 nM; TYK2: 11 nM |
| Comparator Or Baseline | Tofacitinib (IC50): JAK3: 1.6 nM; JAK1: 3.2 nM; JAK2: 4.1 nM |
| Quantified Difference | Selectivity ratio JAK1/JAK3: Decernotinib = 4.4-fold; Tofacitinib = 2.0-fold |
| Conditions | Biochemical enzyme assay |
Why This Matters
The enhanced JAK3 selectivity of decernotinib allows researchers to dissect JAK3-specific signaling pathways with reduced confounding effects from JAK1 or JAK2 inhibition, which is critical for target validation studies.
- [1] Mahajan S, et al. VX-509 (decernotinib) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease. J Pharmacol Exp Ther. 2015 May;353(2):405-14. View Source
- [2] Meyer DM, Jesson MI, Li X, Elrick MM, Funckes-Shippy CL, Warner JD, Gross CJ, Dowty ME, Ramaiah SK, Hirsch JL, Saabye MJ, Barks JL, Kishore N, Morris DL. Anti-inflammatory activity and neutrophil reductions mediated by the JAK1/JAK3 inhibitor, CP-690,550, in rat adjuvant-induced arthritis. J Inflamm (Lond). 2010 Aug 11;7:41. View Source
